molecular formula C28H32N2O2 B2998252 N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034442-33-4

N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2998252
CAS No.: 2034442-33-4
M. Wt: 428.576
InChI Key: AOVZSQQEABPXLY-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a benzamide core linked to a piperidine ring, which is further substituted with a methoxy group and a diphenylpropyl chain. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-aminobenzoyl chloride with 3,3-diphenylpropylamine to form the benzamide core.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring by reacting the benzamide intermediate with 4-methoxypiperidine under appropriate conditions.

    Final Product Formation: The final step includes purification and isolation of the desired product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and therapeutic applications.

    Biological Research: It is used in biological assays to investigate its effects on various biological targets.

    Industrial Applications: The compound may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-diphenylpropyl)-4-(4-hydroxypiperidin-1-yl)benzamide: Similar structure with a hydroxyl group instead of a methoxy group.

    N-(3,3-diphenylpropyl)-4-(4-aminopiperidin-1-yl)benzamide: Similar structure with an amino group instead of a methoxy group.

Uniqueness

N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-32-26-17-20-30(21-18-26)25-14-12-24(13-15-25)28(31)29-19-16-27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26-27H,16-21H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVZSQQEABPXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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